molecular formula C12H21NO2 B8217579 tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate

Cat. No.: B8217579
M. Wt: 211.30 g/mol
InChI Key: JCQBWMAWTUBARI-JTQLQIEISA-N
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Description

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a tert-butyl ester group and an ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction or similar coupling reactions.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The ethenyl group can be reduced to form ethyl derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Major Products

    Oxidation: Epoxides and alcohols.

    Reduction: Ethyl derivatives.

    Substitution: Functionalized piperidine derivatives.

Scientific Research Applications

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate involves its interaction with molecular targets through its functional groups. The ethenyl group can participate in π-π interactions, while the piperidine ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3R)-3-ethenylpiperidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in synthetic chemistry and a candidate for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (3R)-3-ethenylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-5-10-7-6-8-13(9-10)11(14)15-12(2,3)4/h5,10H,1,6-9H2,2-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQBWMAWTUBARI-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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